molecular formula C16H20FNOS B2985475 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1788542-17-5

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2985475
CAS RN: 1788542-17-5
M. Wt: 293.4
InChI Key: HBCLSUCIGHOHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNOS and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

A study by Klein and Roberts (2002) explored the use of fluoroketones as catalysts for the asymmetric epoxidation of alkenes, highlighting the potential of fluorine-containing compounds in stereoselective synthesis. The fluoroketone 18, with a structure that shares some similarities with the compound , was shown to catalyze the asymmetric epoxidation of various stilbenes using Oxone® as the oxidant, achieving moderate enantiomeric excesses (Klein & Roberts, 2002).

Crystal Structure Analysis

The crystal structure of compounds containing fluorophenyl groups, such as the (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reported by Nagaraju et al. (2018), provides insights into the molecular arrangements that can influence the chemical reactivity and physical properties of similar compounds. Understanding the crystal structure is crucial for applications in material science and pharmaceuticals, where the molecular arrangement affects functionality (Nagaraju et al., 2018).

Photochemistry

The study of the photochemistry of α-adamantylacetophenones by Fu et al. (1998) reveals the impact of structural elements on photostability and photochemical reactions. These insights are valuable for designing compounds with specific photochemical properties, which can be useful in the development of photoactive materials or drugs (Fu et al., 1998).

Enantioselective Synthesis

The research by Corey, Chen, and Reichard (1989) on the synthesis of chiral chemzymes highlights the role of azabicyclooctanols in catalyzing enantioselective reductions of ketones. This study underscores the potential of bicyclic structures similar to the compound in asymmetric synthesis, offering pathways to chiral alcohols with high enantiomeric excesses (Corey, Chen, & Reichard, 1989).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLSUCIGHOHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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